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Compound of Interest

Compound Name: SB297006

Cat. No.: B1680827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two neurokinin-3 (NK3) receptor antagonists,

SB222200 (referred to herein by its common identifier, as SB297006 appears to be a less

common appellation) and osanetant (SR142801), in the context of preclinical and clinical

models of schizophrenia. Both compounds have been investigated for their potential as novel

antipsychotics, operating through a mechanism distinct from traditional dopamine D2 receptor

blockade.

Introduction to NK3 Receptor Antagonism in
Schizophrenia
The neurokinin-3 (NK3) receptor, part of the tachykinin receptor family, has emerged as a

promising target for the treatment of schizophrenia.[1] The rationale for this approach is based

on the observation that NK3 receptor activation can modulate dopaminergic and other

neurotransmitter systems implicated in the pathophysiology of psychosis.[2] Antagonism of the

NK3 receptor is hypothesized to offer a novel therapeutic mechanism for schizophrenia,

potentially with an improved side-effect profile compared to existing antipsychotics.[3]
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While both SB222200 and osanetant are selective NK3 receptor antagonists, they have been

investigated by different pharmaceutical companies and have distinct preclinical and clinical

development histories.

Physicochemical and Pharmacokinetic Properties
Property SB222200 Osanetant (SR142801)

Molecular Formula C₂₆H₂₄N₂O C₃₅H₄₁Cl₂N₃O₂

Molecular Weight 380.48 g/mol 606.63 g/mol

Oral Bioavailability (Rat) 46%[4][5] Data not readily available

Brain Penetration

Yes, effectively crosses the

blood-brain barrier in mice and

rats.[4][5]

Implied by its development for

CNS disorders.

In Vitro Receptor Binding and Functional Activity
Parameter SB222200 Osanetant (SR142801)

Human NK3 Receptor Binding

Affinity (Ki)
4.4 nM[5] ~0.8 nM

Human NK1 Receptor Binding

Affinity (Ki)
>100,000 nM[4][5] Data not readily available

Human NK2 Receptor Binding

Affinity (Ki)
250 nM[5] Data not readily available

Functional Antagonism (IC50)

at human NK3 receptor

18.4 nM (NKB-induced Ca²⁺

mobilization)[4][5]
Data not readily available

Performance in Preclinical Schizophrenia Models
Animal models are crucial for evaluating the antipsychotic potential of new compounds. Key

models include those that mimic the positive symptoms of schizophrenia, such as drug-induced

hyperlocomotion, and those that assess sensorimotor gating deficits, like the prepulse inhibition

(PPI) test.
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Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the increased locomotor activity

induced by psychostimulants like amphetamine, which is thought to model the

hyperdopaminergic state associated with psychosis.

While direct comparative studies are scarce, SB222200 has been shown to attenuate

stereotypic behavior induced by cocaine, another psychostimulant, suggesting its potential to

modulate dopamine-mediated behaviors.[6]

Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, the ability of the brain to filter out irrelevant sensory

information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled

in rodents.

Clinical Trial Performance: The Case of Osanetant
Osanetant progressed to clinical trials for schizophrenia. In a "Metatrial" designed to test

several compounds for safety and efficacy, osanetant demonstrated an activity and efficacy

profile similar to the typical antipsychotic haloperidol in treating the core symptoms of

schizophrenia.[7] Despite these promising initial findings, Sanofi-Aventis discontinued the

development of osanetant in 2005.[7]

Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the effect of a test compound on the increased locomotor activity induced

by amphetamine.

Procedure:

Animals: Male Sprague-Dawley rats are housed under standard conditions.

Habituation: Rats are habituated to the testing environment (e.g., open-field arenas equipped

with photobeam detectors) for a set period (e.g., 30-60 minutes) on consecutive days prior to

the test day.[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2716396/
https://www.clinicaltrialsarena.com/projects/osanetant/
https://www.clinicaltrialsarena.com/projects/osanetant/
https://www.b-neuro.com/wp-content/uploads/2024/01/Amphetamine-Induced-Hyperlocomotion.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration: On the test day, animals are pre-treated with the test compound (e.g.,

SB222200 or osanetant at various doses) or vehicle via an appropriate route (e.g.,

intraperitoneal or oral).

Amphetamine Challenge: After a specified pretreatment time, rats are administered d-

amphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.[9]

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded

for a defined period (e.g., 60-90 minutes) post-amphetamine injection.[8][9]

Analysis: The data are analyzed to compare the locomotor activity of the compound-treated

groups to the vehicle-treated control group. A significant reduction in amphetamine-induced

hyperlocomotion by the test compound is indicative of potential antipsychotic activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the effect of a test compound on sensorimotor gating.

Procedure:

Animals: Mice or rats are used for this paradigm.

Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber with a

speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Acclimation: The animal is placed in the apparatus and allowed to acclimate for a brief period

with background white noise.

Testing Session: The session consists of a series of trials presented in a pseudo-random

order:

Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit

a startle response.

Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling acoustic

stimulus (the prepulse, e.g., 3-12 dB above background).

No-stimulus trials: Only background noise is present.
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Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the

percentage reduction in the startle response in the prepulse-pulse trials compared to the

pulse-alone trials: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on

pulse-alone trial)] x 100 An increase in % PPI in a schizophrenia model (e.g., after

administration of a psychotomimetic drug) by a test compound suggests a restoration of

sensorimotor gating.
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Caption: NK3 receptor signaling pathway and the mechanism of action for SB222200 and

osanetant.
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Caption: A generalized workflow for the preclinical screening of novel antipsychotic

compounds.
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Logical Relationship of SB222200 and Osanetant in
Schizophrenia Research
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Caption: The logical connection between schizophrenia, the NK3 receptor target, and the

development of SB222200 and osanetant.

Conclusion
SB222200 and osanetant are both potent and selective NK3 receptor antagonists that have

shown promise in the context of schizophrenia research. Osanetant's progression to clinical

trials and its comparable efficacy to haloperidol on positive symptoms provided crucial

validation for the NK3 receptor as a viable target. While its development was halted, the data
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generated remains valuable. SB222200, with its favorable preclinical profile, represents

another important tool in the exploration of this therapeutic strategy. Further research into the

nuances of NK3 receptor pharmacology and the development of new antagonists may yet yield

a novel class of antipsychotic medications with an improved benefit-risk profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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